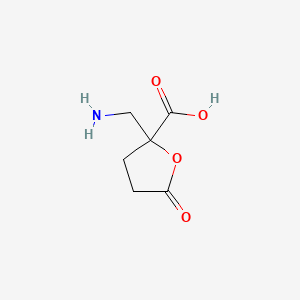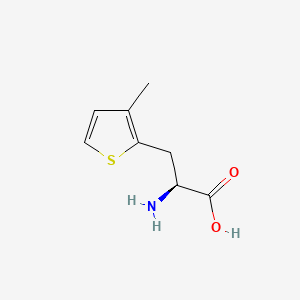
Eniluracil-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eniluracil-13C,15N2 is a labeled analogue of Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase (DPD). This compound is primarily used in biochemical research, particularly in the study of metabolic pathways and enzyme inhibition. The incorporation of carbon-13 and nitrogen-15 isotopes allows for detailed tracking and analysis in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Eniluracil-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the uracil structureThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves multiple steps, including the synthesis of labeled precursors, purification, and quality control to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Eniluracil-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: Reduction reactions
Propriétés
Numéro CAS |
1329556-69-5 |
|---|---|
Formule moléculaire |
C6H4N2O2 |
Poids moléculaire |
139.089 |
Nom IUPAC |
5-ethynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10)/i6+1,7+1,8+1 |
Clé InChI |
JOZGNYDSEBIJDH-TTXLGWKISA-N |
SMILES |
C#CC1=CNC(=O)NC1=O |
Synonymes |
5-Ethynyl-2,4(1H,3H)-pyrimidinedione-13C,15N2; 5-Ethynyluracil-13C,15N2; NSC 687296-13C,15N2; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)



![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)

